4-(2-Phenyleth-1-ynyl)thiophen-2-carbaldehyd

Übersicht

Beschreibung

MRZ-99030 Hydrochlorid ist ein kleines Molekül mit neuroprotektiver Aktivität, das vor allem für seine Rolle als Modulator der β-Amyloid-Aggregation bekannt ist. Diese Verbindung hat sich in Modellen für Glaukom und altersbedingte Makuladegeneration als vielversprechend für den Schutz von retinalen Ganglienzellen und Axonen erwiesen

Wissenschaftliche Forschungsanwendungen

MRZ-99030 Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es hat sich gezeigt, dass es Neuroprotektion in Tiermodellen für Glaukom und altersbedingte Makuladegeneration bietet . Die Fähigkeit der Verbindung, die β-Amyloid-Aggregation zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit . Zusätzlich wurde MRZ-99030 Hydrochlorid auf sein Potenzial untersucht, retinale Ganglienzellen und Axone zu schützen, was einen neuen Weg für die Behandlung von Glaukom bietet .

Wirkmechanismus

Der Wirkmechanismus von MRZ-99030 Hydrochlorid beinhaltet seine Rolle als Modulator der β-Amyloid-Aggregation. Es verhindert die Bildung löslicher toxischer oligomerer β-Amyloid-Spezies, indem es die Bildung großer, nicht-amyloidogener, amorpher β-Amyloid-Aggregate fördert . Diese Modulation reduziert die Menge an intermediären toxischen löslichen oligomeren β-Amyloid-Spezies, wodurch Neuroprotektion erzielt wird . Die Affinität der Verbindung für β-Amyloid1-42 beträgt etwa 28,4 nM, und es wird ein 10- bis 20-facher Überschuss gegenüber β-Amyloid für eine effektive Modulation benötigt .

Vorbereitungsmethoden

Die Synthese von MRZ-99030 Hydrochlorid umfasst mehrere Schritte, darunter Oberflächenplasmonenresonanz, dynamische Lichtstreuung, Rasterkraftmikroskopie, CD-Spektroskopie, SDS-PAGE, Western Blots, Fluoreszenz-Resonanzenergietransfer, Transmissionselektronenmikroskopie, Thioflavin-T-Färbung, Langzeitpotenzierung und Patch-Clamp-Techniken . Diese Verfahren helfen bei der Herstellung und Charakterisierung der Verbindung und gewährleisten ihre Wirksamkeit und Stabilität.

Analyse Chemischer Reaktionen

MRZ-99030 Hydrochlorid durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf der Wechselwirkung mit β-Amyloid-Spezies liegt. Es fördert die Bildung großer, amorpher, kugelförmiger β-Amyloid-Spezies und verhindert die Bildung toxischer oligomerer β-Amyloid-Spezies . Diese Modulation wird über einen nicht-amyloidogenen selbstpropagierenden Weg erreicht, wodurch die Menge an intermediären toxischen löslichen oligomeren β-Amyloid-Spezies reduziert wird .

Wirkmechanismus

The mechanism of action of MRZ-99030 Hydrochloride involves its role as a modulator of β-amyloid aggregation. It prevents the formation of soluble toxic oligomeric β-amyloid species by promoting the formation of large, non-amyloidogenic, amorphous β-amyloid aggregates . This modulation reduces the amount of intermediate toxic soluble oligomeric β-amyloid species, thereby providing neuroprotection . The compound’s affinity for β-amyloid1-42 is approximately 28.4 nM, and it requires a 10-20 fold excess over β-amyloid for effective modulation .

Vergleich Mit ähnlichen Verbindungen

MRZ-99030 Hydrochlorid ist einzigartig in seiner Fähigkeit, die β-Amyloid-Aggregation zu modulieren, ohne direkte Protein-Protein-Wechselwirkungen zwischen monomeren β-Amyloid-Spezies zu verhindern . Ähnliche Verbindungen umfassen N-Methyl-D-Aspartat-Rezeptor-Antagonisten wie Dizocilpin und β-Amyloid-Antikörper . MRZ-99030 Hydrochlorid zeichnet sich durch seinen spezifischen Mechanismus der Förderung der nicht-amyloidogenen β-Amyloid-Aggregation und sein Potenzial für die topische Verabreichung bei der Behandlung von Glaukom und altersbedingter Makuladegeneration aus .

Biologische Aktivität

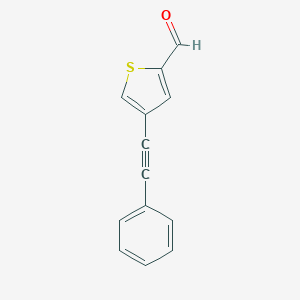

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, with the CAS number 175203-58-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C13H10OS

- Molecular Weight : 212.27 g/mol

- IUPAC Name : 4-(2-phenylethynyl)thiophene-2-carbaldehyde

- Structure : The compound features a thiophene ring with an aldehyde group and a phenylethynyl substituent.

Biological Activity

Research indicates that 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde exhibits various biological activities, particularly in neuroprotection and modulation of protein interactions.

Neuroprotective Effects

One of the notable activities of this compound is its neuroprotective properties. It has been studied for its role in modulating β-amyloid aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. In models of glaucoma and age-related macular degeneration, it has shown promise in protecting retinal ganglion cells and axons .

Antiviral Activity

Thiophene derivatives, including this compound, have been evaluated for their antiviral properties. Studies suggest that they may exhibit activity against viruses such as Ebola virus (EBOV), where they demonstrated significant antiviral effects in vitro. The effective concentration (EC50) and cytotoxic concentration (CC50) values have been documented, indicating a favorable selectivity index (SI) for certain thiophene derivatives .

The mechanisms underlying the biological activities of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde are still being elucidated. However, several pathways have been proposed:

- Inhibition of Protein Aggregation : The compound may inhibit the aggregation of β-amyloid proteins, potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Antiviral Mechanisms : For its antiviral properties, it is hypothesized that the compound interferes with viral entry or replication processes within host cells.

Synthesis Methods

The synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde can be achieved through various chemical reactions involving thiophene derivatives and phenylethyne compounds. A common method includes:

- Starting Materials : Thiophene derivatives and appropriate alkynes.

- Reagents : Catalysts such as ammonium bifluoride can be utilized to facilitate the reaction.

- Conditions : Reactions are typically conducted under controlled temperatures in solvents like methanol to yield high-purity products .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde:

Eigenschaften

IUPAC Name |

4-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKNBQCVYQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371867 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-58-4 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.